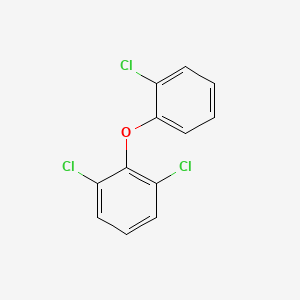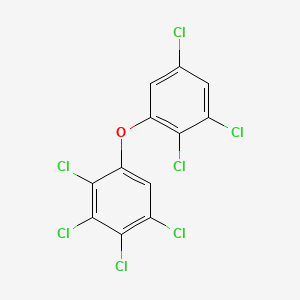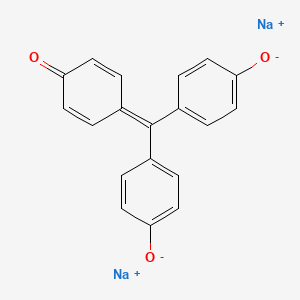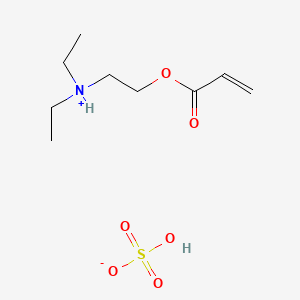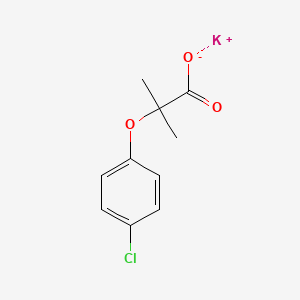
Potassium 2-(4-chlorophenoxy)-2-methylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(4-chlorophenoxy)-2-methylpropionate is an organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broadleaf weeds. The compound is known for its selective action, targeting specific plant species while leaving crops unharmed.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(4-chlorophenoxy)-2-methylpropionate typically involves the reaction of 4-chlorophenol with 2-methylpropionic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Potassium 2-(4-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new herbicidal drugs.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-(4-chlorophenoxy)-2-methylpropionate involves its role as an auxin mimic. Auxins are plant hormones that regulate growth and development. The compound binds to auxin receptors in plants, disrupting normal growth processes and leading to the death of targeted weeds. The molecular targets include specific auxin-binding proteins and pathways involved in cell elongation and division.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A closely related compound with similar herbicidal properties.
Comparison:
- It has a different molecular structure, which may result in varied environmental persistence and degradation pathways.
Potassium 2-(4-chlorophenoxy)-2-methylpropionate: is unique in its specific action on certain weed species, making it more selective compared to 2,4-D and MCPA.
Properties
CAS No. |
26723-02-4 |
|---|---|
Molecular Formula |
C10H10ClKO3 |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
potassium;2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C10H11ClO3.K/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
QFJIKRKDNWYOEL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


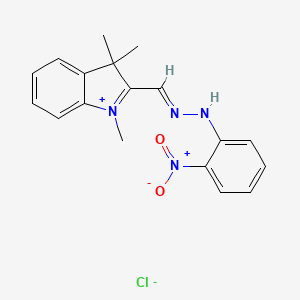
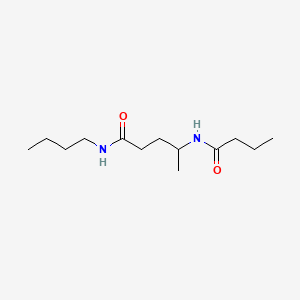
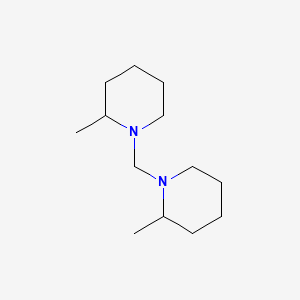
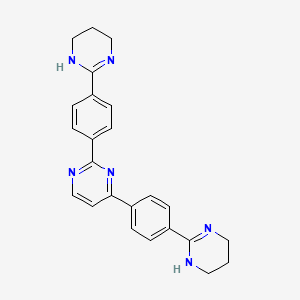
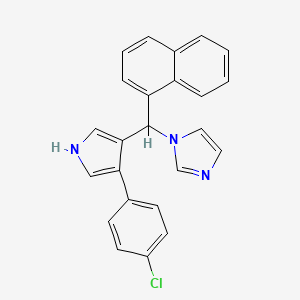
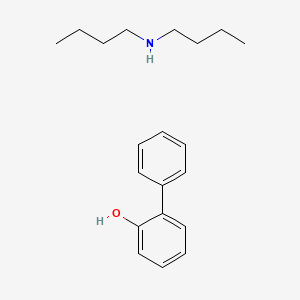
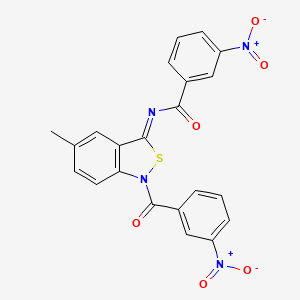
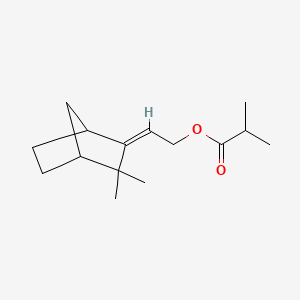
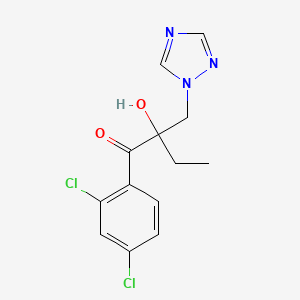
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
